molecular formula C15H14INO2 B2529266 N-(4-iodo-2-methylphenyl)-2-methoxybenzamide CAS No. 304672-64-8

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide

Cat. No.: B2529266
CAS No.: 304672-64-8
M. Wt: 367.186
InChI Key: FKESTRJKRIWTIE-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom attached to a methylphenyl group and a methoxy group attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2-methoxybenzamide typically involves the iodination of a methylphenyl precursor followed by the introduction of a methoxybenzamide group. One common method involves the reaction of 4-iodo-2-methylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)-2-methoxybenzamide .

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodo-2-methylphenyl)-4-methylbenzamide
  • N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
  • 4-Iodo-2-methylphenol

Uniqueness

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct chemical properties. These features make it particularly useful in specific research applications where other similar compounds may not be as effective .

Biological Activity

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an iodine atom and a methoxy group, which are crucial for its biological activity. The presence of these substituents can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor for certain enzymes involved in inflammatory processes or cancer cell proliferation. The iodine atom enhances lipophilicity, facilitating better membrane penetration, while the methoxy group may contribute to receptor binding affinity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of benzamides can inhibit tumor growth by modulating signaling pathways associated with cancer cell survival and proliferation .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play roles in inflammatory responses.
  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects, although specific data on this compound is limited.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit certain cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety of this compound. Preliminary findings indicate that it may reduce tumor size in xenograft models, supporting its anticancer potential. Additionally, toxicity studies reveal manageable safety profiles at therapeutic doses .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is essential. The following table summarizes notable structural features and activities:

Compound NameStructural FeaturesNotable Activities
This compoundIodinated aromatic amideAnticancer, anti-inflammatory
4-IodoanilineIodinated aromatic amineAntimicrobial
2-MethoxybenzamideMethoxy-substituted aromatic amideAntidepressant
3,4-DimethoxyphenethylamineDimethoxy-substituted phenethylamineNeuroactive

Case Studies

Several case studies have highlighted the therapeutic potential of similar benzamide derivatives. For example:

  • Case Study 1 : A study on a related compound demonstrated significant reductions in tumor volume in mice treated with the drug compared to controls.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of benzamide derivatives in models of acute inflammation, showing reduced edema and inflammatory markers.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKESTRJKRIWTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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